REACTION_CXSMILES
|
C([C:4]1[C:5]([S:10][CH2:11][CH2:12][C:13]([OH:15])=O)=[N:6][CH:7]=[CH:8][CH:9]=1)(O)=O.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[S:10]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:13](=[O:15])[CH2:12][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
61.6 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C(=NC=CC1)SCCC(=O)O
|
Name
|
|
Quantity
|
185 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
N2 atm, dry conditions
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
ADDITION
|
Details
|
diluted with 300 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 mL chloroform
|
Type
|
WASH
|
Details
|
Combined organics washed with 2×60 mL Sodium bicarbonate (satn.sol), water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
gave 2.8 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1CCC(C=2C1=NC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |